

Technical Guide: 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine

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Compound of Interest

Compound Name:	2-Chloro-4-iodo-5-(trifluoromethyl)pyridine
Cat. No.:	B138346

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical considerations for **2-Chloro-4-iodo-5-(trifluoromethyl)pyridine**, a halogenated pyridine derivative of significant interest in synthetic chemistry and drug discovery. Its unique substitution pattern offers a versatile scaffold for the development of novel agrochemicals and pharmaceutical agents.

Core Compound Properties

2-Chloro-4-iodo-5-(trifluoromethyl)pyridine is a trifluoromethyl-substituted pyridyl halide. The combination of a chloro, iodo, and trifluoromethyl group on the pyridine ring makes it a valuable building block for various cross-coupling reactions and further functionalization.

Quantitative Data Summary

The key physicochemical properties of **2-Chloro-4-iodo-5-(trifluoromethyl)pyridine** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Weight	307.44 g/mol [1]
Molecular Formula	C ₆ H ₂ ClF ₃ IN [1]
CAS Number	505084-55-9 [1]
MDL Number	MFCD01862099 [1]
Purity	Typically ≥98% [1]
Synonyms	2-Chloro-5-(trifluoromethyl)-4-iodopyridine
Physical Form	Solid

Synthesis and Experimental Protocols

The synthesis of substituted pyridines is a cornerstone of medicinal and agrochemical research. While a specific, detailed experimental protocol for the direct synthesis of **2-Chloro-4-iodo-5-(trifluoromethyl)pyridine** is not readily available in the provided search results, a representative procedure for a closely related isomer, 5-chloro-4-iodo-2-(trifluoromethyl)pyridine, illustrates a common synthetic strategy involving directed ortho-metallation followed by iodination. This approach can often be adapted for different substitution patterns.

Representative Experimental Protocol: Synthesis of 5-chloro-4-iodo-2-(trifluoromethyl)pyridine[3]

This protocol details the iodination of 5-chloro-2-(trifluoromethyl)pyridine. A similar strategy could potentially be employed starting from 2-chloro-5-(trifluoromethyl)pyridine to obtain the target compound.

Materials:

- 5-chloro-2-(trifluoromethyl)pyridine (1.00 equiv)
- Lithium diisopropylamide (LDA) (1.05 equiv)
- Iodine (I₂) (1.05 equiv)

- Tetrahydrofuran (THF), anhydrous
- Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$), 1M aqueous solution
- Ether
- Brine (saturated aqueous NaCl solution)
- Sodium sulfate (Na_2SO_4), anhydrous
- Silica gel for column chromatography
- Ethyl acetate/Petroleum ether

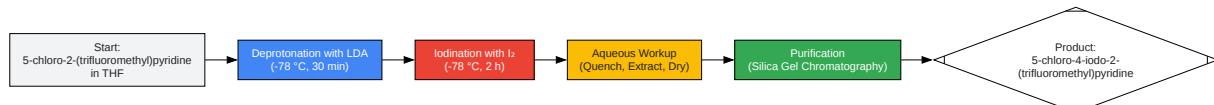
Procedure:

- Reaction Setup: A 100-mL 3-necked round-bottom flask is purged with and maintained under an inert atmosphere of nitrogen. A solution of 5-chloro-2-(trifluoromethyl)pyridine (e.g., 5 g, 27.62 mmol) in anhydrous tetrahydrofuran (50 mL) is added to the flask.
- Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of LDA (1.05 equiv) in THF is added dropwise to the stirred solution. The resulting mixture is stirred for 30 minutes at -78 °C to ensure complete deprotonation.
- Iodination: A solution of iodine (I_2) (e.g., 7.4 g, 29.13 mmol, 1.05 equiv) in tetrahydrofuran (10 mL) is added dropwise to the reaction mixture at -78 °C.
- Reaction Completion: The reaction is stirred for an additional 2 hours at -78 °C.
- Workup: The reaction is quenched by the addition of 1M sodium thiosulfate solution (15 mL) to consume excess iodine. The mixture is then diluted with water (100 mL).
- Extraction: The aqueous layer is extracted three times with ether (3 x 50 mL).
- Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- Chromatography: The crude residue is purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (starting with 100% petroleum ether) as the eluent to yield the final product, 5-chloro-4-iodo-2-(trifluoromethyl)pyridine, as a white solid.
[\[2\]](#)

Synthesis Workflow Visualization

The following diagram illustrates the key steps in the synthesis of a chloro-iodo-(trifluoromethyl)pyridine derivative, as described in the experimental protocol.



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Workflow for the synthesis of a chloro-iodo-(trifluoromethyl)pyridine isomer.

Relevance in Research and Development

Trifluoromethylpyridines are crucial intermediates in the synthesis of numerous active ingredients for both the pharmaceutical and agrochemical industries.[\[3\]](#) The presence of the trifluoromethyl group can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity. The chloro and iodo substituents on the pyridine ring of the title compound serve as versatile handles for further chemical modifications, such as Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, enabling the construction of more complex molecular architectures.

While experimental data on **2-Chloro-4-iodo-5-(trifluoromethyl)pyridine** itself is limited in the public domain, studies on related structures like 2-chloro-4-(trifluoromethyl)pyridine have utilized techniques such as FT-IR, FT-Raman, and NMR spectroscopy, combined with Density Functional Theory (DFT) calculations, to thoroughly investigate their molecular structure and vibrational spectra. These analytical methods would be directly applicable to the characterization and quality control of **2-Chloro-4-iodo-5-(trifluoromethyl)pyridine**.

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